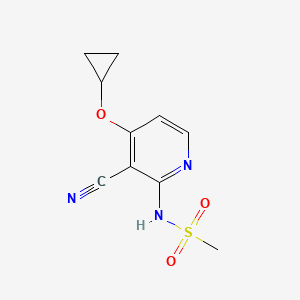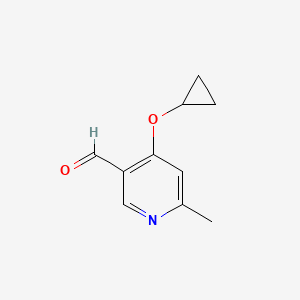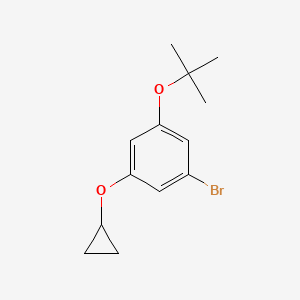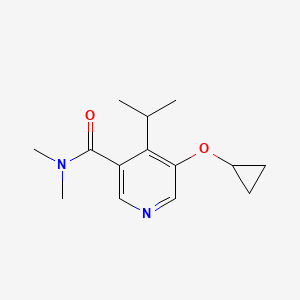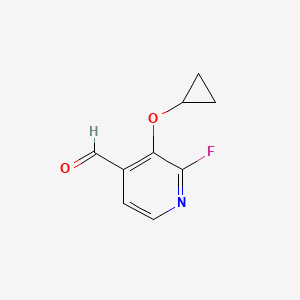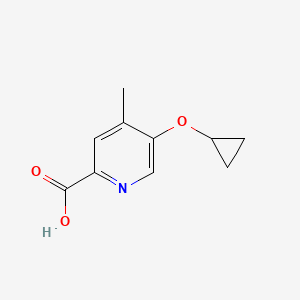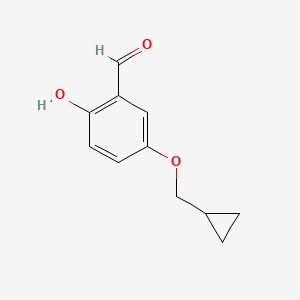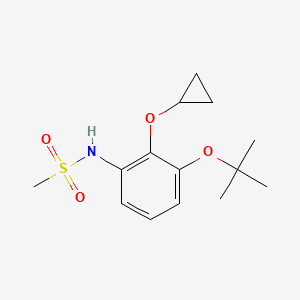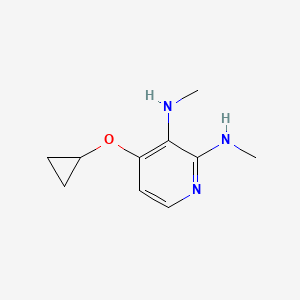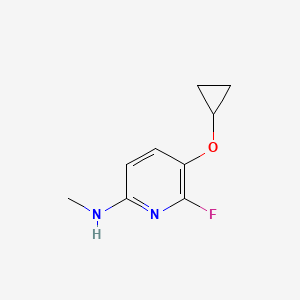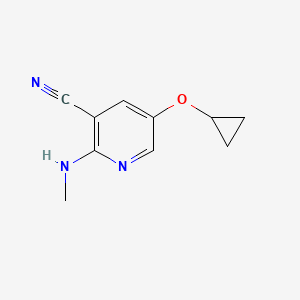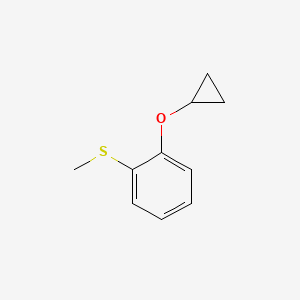
(2-Cyclopropoxyphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZENE is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group and a methylsulfanyl group. This compound is part of the broader class of benzene derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZENE typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with cyclopropyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The methylsulfanyl group can be introduced via thiolation reactions using reagents like methylthiol or dimethyl disulfide under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and catalysts to minimize impurities and optimize reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZENE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3/H2SO4).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Br2, HNO3/H2SO4
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
1-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZENE involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring acts as a nucleophile, attacking electrophiles to form intermediates that undergo further reactions to yield substituted products. The cyclopropoxy and methylsulfanyl groups influence the reactivity and selectivity of these reactions .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene
- 1-Cyclopropoxy-2-(methylthio)benzene
Uniqueness: 1-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZENE is unique due to the presence of both cyclopropoxy and methylsulfanyl groups, which impart distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Eigenschaften
Molekularformel |
C10H12OS |
|---|---|
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H12OS/c1-12-10-5-3-2-4-9(10)11-8-6-7-8/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
XUHXBRRFFZKSRK-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



